molecular formula C19H15N3O2S2 B250170 N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide

N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide

カタログ番号 B250170
分子量: 381.5 g/mol
InChIキー: NQDGTDUKNSZANV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in treating B-cell malignancies.

作用機序

N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide works by irreversibly binding to the active site of BTK, which prevents the enzyme from phosphorylating downstream targets involved in B-cell receptor signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to inhibit B-cell proliferation and survival, induce apoptosis, and inhibit tumor growth. In addition, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.

実験室実験の利点と制限

One of the main advantages of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide is its specificity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. In addition, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a favorable safety profile, which makes it a promising candidate for further clinical development. One limitation of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide is that it may not be effective in all patients with B-cell malignancies, and further research is needed to identify biomarkers that can predict response to treatment.

将来の方向性

There are a number of future directions for research on N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide in the treatment of B-cell malignancies. Another area of interest is the identification of biomarkers that can predict response to treatment, which could help to optimize patient selection for N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide therapy. Finally, further research is needed to elucidate the long-term safety and efficacy of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide in clinical trials.

合成法

The synthesis of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide involves a series of chemical reactions that begin with the coupling of 2-aminobenzophenone with thiophene-2-carboxylic acid. The resulting intermediate is then reacted with phenyl isothiocyanate to form the carbamothioyl derivative. The final step involves the coupling of the carbamothioyl derivative with 2-aminophenylcarbamate to form N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide.

科学的研究の応用

N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been extensively studied for its potential use in cancer treatment. Specifically, it has been shown to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide works by inhibiting BTK, which is a key enzyme involved in B-cell receptor signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately leading to cancer cell death.

特性

分子式

C19H15N3O2S2

分子量

381.5 g/mol

IUPAC名

N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H15N3O2S2/c23-17(20-13-7-2-1-3-8-13)14-9-4-5-10-15(14)21-19(25)22-18(24)16-11-6-12-26-16/h1-12H,(H,20,23)(H2,21,22,24,25)

InChIキー

NQDGTDUKNSZANV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3

正規SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。